REACTION_SMILES
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[C:16](=[O:17])([O-:18])[O-:19].[CH2:37]([N+:38]([CH2:39][CH2:40][CH2:41][CH3:42])([CH2:43][CH2:44][CH2:45][CH3:46])[CH2:47][CH2:48][CH2:49][CH3:50])[CH2:51][CH2:52][CH3:53].[CH3:22][O:23][c:24]1[cH:25][cH:26][c:27]([CH2:28][Cl:29])[cH:30][cH:31]1.[CH3:32][C:33](=[O:34])[CH3:35].[CH:1]1([CH2:4][O:5][c:6]2[c:7]([C:13]([CH3:14])=[O:15])[c:8]([OH:12])[cH:9][cH:10][cH:11]2)[CH2:2][CH2:3]1.[I-:36].[K+:20].[K+:21]>>[CH:1]1([CH2:4][O:5][c:6]2[c:7]([C:13]([CH3:14])=[O:15])[c:8]([O:12][CH2:28][c:27]3[cH:26][cH:25][c:24]([O:23][CH3:22])[cH:31][cH:30]3)[cH:9][cH:10][cH:11]2)[CH2:2][CH2:3]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCC[N+](CCCC)(CCCC)CCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(CCl)cc1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)c1c(O)cccc1OCC1CC1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[I-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[K+]
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Name
|
|
Type
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product
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Smiles
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COc1ccc(COc2cccc(OCC3CC3)c2C(C)=O)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |